1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 2092716-99-7
Cat. No.: VC3137516
Molecular Formula: C7H6F4N2O2
Molecular Weight: 226.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092716-99-7 |
---|---|
Molecular Formula | C7H6F4N2O2 |
Molecular Weight | 226.13 g/mol |
IUPAC Name | 2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C7H6F4N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) |
Standard InChI Key | CYYRFPXNKNWVOI-UHFFFAOYSA-N |
SMILES | C1=C(N(N=C1C(F)(F)F)CCF)C(=O)O |
Canonical SMILES | C1=C(N(N=C1C(F)(F)F)CCF)C(=O)O |
Introduction
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with similar pyrazole compounds, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is expected to possess the following physical properties:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C7H6F4N2O2 | Derived from structural composition |
Molecular Weight | 226.13 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid at room temperature | Based on related pyrazole derivatives |
Solubility | Moderate to high in organic solvents; limited in water | Based on polarity and functional groups |
Melting Point | 120-150°C (estimated range) | Comparison with similar pyrazole carboxylic acids |
The compound's solubility profile is influenced by the polar carboxylic acid group, which enhances solubility in polar solvents, while the fluorinated substituents contribute to lipophilicity, improving solubility in non-polar organic solvents.
Chemical Reactivity
The carboxylic acid functional group at the C5 position represents a key reactive center, enabling various chemical transformations similar to those observed in related pyrazole carboxylic acids. Primary reactions include:
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Esterification with alcohols to form corresponding esters
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Amide formation through reaction with amines
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Reduction to primary alcohols via appropriate reducing agents
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Decarboxylation under specific thermal conditions
The presence of the trifluoromethyl group at C3 influences the acidity of the carboxylic acid function, typically increasing acidity compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid likely follows pathways similar to those employed for related fluorinated pyrazole derivatives. Based on established methodologies for similar compounds, potential synthetic routes include:
Pyrazole Ring Formation and Functionalization
A common approach involves the initial formation of the pyrazole core through the reaction of hydrazine with a suitable β-diketone or β-ketoester containing the trifluoromethyl group, followed by selective N-alkylation and carboxylation steps:
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Condensation of hydrazine with a trifluoromethyl-containing β-ketoester to form the pyrazole ring
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N-alkylation with 2-fluoroethyl halide to introduce the fluoroethyl group at N1
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Functionalization of the C5 position to introduce or reveal the carboxylic acid group
This approach resembles methods documented for synthesizing other substituted pyrazoles with carboxylic acid functionality, as illustrated in research on related compounds .
Alternative Routes
Alternative synthetic strategies might employ:
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Direct functionalization of pre-formed 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid through N-alkylation
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Halogen-metal exchange reactions followed by carboxylation to introduce the carboxylic acid group
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Oxidation of appropriate 5-substituted pyrazole precursors to generate the carboxylic acid
For N-alkylation steps, coupling agents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have been employed in the synthesis of related pyrazole compounds, suggesting potential applicability for this compound's preparation .
Synthetic Challenges
The synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid presents several challenges:
Challenge | Description | Potential Solution |
---|---|---|
Regioselectivity | Multiple potential N-alkylation sites | Use of protecting groups or controlled reaction conditions |
Fluoroethyl Introduction | Stability of fluorinated reagents | Employ mild conditions and specialized fluorinating agents |
Carboxylation Selectivity | Directing carboxylation to C5 position | Use of directed metalation followed by CO2 insertion |
Purification | Separation from structural isomers | Optimized chromatographic techniques or crystallization |
These synthetic considerations align with documented challenges in the preparation of related fluorinated heterocycles, where regioselectivity and controlled functionalization represent critical aspects of methodology development .
Biological Activities and Applications
Antimicrobial Activity
The compound may exhibit antimicrobial properties similar to related pyrazole carboxylic acids. Compounds containing the trifluoromethyl-pyrazole motif have demonstrated activity against various bacterial and fungal pathogens. The fluoroethyl substituent potentially enhances cell membrane penetration, which could contribute to antimicrobial efficacy.
Anti-inflammatory Properties
Pyrazole derivatives frequently exhibit anti-inflammatory activity through various mechanisms, including cyclooxygenase inhibition. The carboxylic acid functionality, in particular, may contribute to interactions with relevant enzymes or receptors in inflammatory pathways.
Enzyme Inhibition
The unique electronic and steric properties conferred by the fluorinated substituents potentially enable specific interactions with enzyme active sites. Trifluoromethylated compounds often demonstrate enhanced binding affinity to target proteins compared to non-fluorinated analogs.
Drug Development
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid serves as a valuable scaffold for medicinal chemistry applications:
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As a building block for developing bioactive compounds through derivatization of the carboxylic acid group
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As a structural element in targeted drug design based on specific protein-ligand interactions
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As a pharmacophore component in compounds designed to modulate particular biological pathways
The fluorinated substituents enhance drug-like properties by:
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Improving metabolic stability against oxidative degradation
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Increasing lipophilicity for enhanced membrane permeability
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Modifying electronic properties for optimized target binding
Structure-Activity Relationship Studies
The compound provides an excellent platform for structure-activity relationship (SAR) studies. Systematic modifications of various structural elements can reveal critical insights:
Structural Element | Modification Approach | Potential Impact on Activity |
---|---|---|
Carboxylic Acid Group | Conversion to esters, amides, or other derivatives | Altered hydrogen bonding, lipophilicity, and target specificity |
Fluoroethyl Substituent | Variation in chain length or fluorine position | Modified conformational preferences and binding profiles |
Trifluoromethyl Group | Replacement with other electron-withdrawing groups | Changed electronic properties and metabolic stability |
Pyrazole Ring | Introduction of additional substituents | Altered electronic distribution and binding orientation |
These types of modifications have been explored in related pyrazole derivatives, providing valuable insights into structure-function relationships .
Agricultural Applications
Pyrazole derivatives with structures similar to 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have demonstrated significant applications in agriculture:
Fungicidal Activity
Fluorinated pyrazole carboxylic acids and their derivatives have shown activity against fungal pathogens of agricultural importance. Patent literature describes pyrazole carboxylic acid anilides with significant efficacy against Botrytis and other harmful fungi . The structural features of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid suggest similar potential.
Other Agrochemical Applications
Beyond fungicidal activity, the compound may serve as:
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A synthetic intermediate for novel pesticides
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A component in herbicide formulations
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A building block for plant growth regulators
The carboxylic acid functionality provides a versatile handle for derivatization to create compounds with specialized agricultural applications.
Structure-Activity Relationships
Key Structural Features
Understanding the relationship between chemical structure and biological activity is essential for optimizing compounds like 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid for specific applications:
Pyrazole Core
The pyrazole heterocycle serves as the central scaffold, providing:
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A rigid, planar structure that influences binding geometry
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Nitrogen atoms capable of hydrogen bonding and coordination with biological targets
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A framework for precise spatial arrangement of substituents
Fluorinated Substituents
The fluorinated groups (2-fluoroethyl and trifluoromethyl) contribute significantly to the compound's properties and potential biological activities:
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Trifluoromethyl Group: This substituent has been documented in numerous bioactive compounds, where it:
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Enhances lipophilicity and improves membrane permeability
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Increases metabolic stability against oxidative degradation
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Forms unique interactions with hydrophobic pockets in target proteins
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Modifies the electronic properties of adjacent functional groups
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2-Fluoroethyl Group: This N-substituent introduces:
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Additional fluorine-mediated interactions with biological targets
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Altered conformational preferences compared to non-fluorinated analogs
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Enhanced metabolic stability against certain enzymatic processes
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Carboxylic Acid Group
The carboxylic acid functionality at C5 provides:
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Strong hydrogen bond donor and acceptor capabilities
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Potential for ionic interactions with positively charged residues in target proteins
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A reactive site for derivatization to create analogs with modified properties
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Possible involvement in specific binding interactions with biological targets
Comparative Analysis with Related Compounds
Comparing 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with structurally related compounds provides valuable insights into the impact of specific structural modifications:
These comparisons highlight how subtle structural changes can significantly influence physicochemical properties and biological activities, providing direction for rational design of optimized compounds.
Analytical Characterization
Spectroscopic Properties
Proper characterization of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key features in the NMR spectra include:
¹H NMR (predicted):
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Pyrazole C4-H: singlet at approximately δ 7.0-7.5 ppm
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Fluoroethyl CH₂ groups: multiplets due to coupling with fluorine
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Carboxylic acid OH: broad singlet at approximately δ 10-13 ppm
¹⁹F NMR (predicted):
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Trifluoromethyl group: singlet at approximately δ -60 to -65 ppm
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Fluoroethyl fluorine: triplet at approximately δ -220 to -230 ppm
¹³C NMR (predicted):
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Carboxylic acid carbon: signal at approximately δ 160-170 ppm
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Pyrazole carbons: signals between δ 105-150 ppm
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Trifluoromethyl carbon: quartet due to C-F coupling
The compound's structural confirmation would typically involve correlation spectroscopy techniques such as COSY, HSQC, and HMBC to establish connectivity relationships.
Mass Spectrometry
In mass spectrometric analysis, the compound would be expected to show:
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Molecular ion peak corresponding to [M+H]⁺ at m/z 227
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Fragment ions potentially including loss of CO₂ (m/z 183), and cleavage of the fluoroethyl group
Infrared Spectroscopy
Characteristic IR absorption bands would include:
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O-H stretching of carboxylic acid: broad band at 2500-3300 cm⁻¹
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C=O stretching: strong absorption at 1680-1730 cm⁻¹
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C-F stretching: bands at 1000-1350 cm⁻¹
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Pyrazole ring vibrations: multiple bands in the fingerprint region
Crystallographic Considerations
X-ray crystallography would provide definitive structural confirmation, including:
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Bond lengths and angles within the pyrazole ring
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Conformation of the fluoroethyl substituent
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Packing arrangements and intermolecular hydrogen bonding patterns
Crystal structures of related pyrazole derivatives have revealed important structural features such as planarity of the pyrazole ring and specific torsion angles that influence molecular conformation .
Current Research and Future Directions
Recent Developments
Research involving fluorinated pyrazole carboxylic acids continues to evolve, with several promising directions:
Medicinal Chemistry Applications
Recent investigations of related fluorinated pyrazoles have focused on:
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Development of selective enzyme inhibitors
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Design of targeted anti-inflammatory agents
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Exploration of antimicrobial applications against resistant pathogens
Synthetic Methodology Advancements
Improvements in synthetic approaches for fluorinated heterocycles include:
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Metal-catalyzed cross-coupling reactions for selective functionalization
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Flow chemistry methods for improved efficiency and scalability
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Green chemistry approaches with reduced environmental impact
Agricultural Research
Patent literature indicates ongoing interest in pyrazole carboxylic acid derivatives for agricultural applications, particularly as fungicides against economically important plant pathogens .
Future Research Opportunities
Several promising avenues for future research on 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid include:
Comprehensive Structure-Activity Relationship Studies
Systematic investigation of structural modifications to optimize biological activity:
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Variation of N1 substituents beyond the 2-fluoroethyl group
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Exploration of alternative positions for the carboxylic acid functionality
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Introduction of additional substituents to the pyrazole core
Target-Specific Design
Development of derivatives specifically designed to interact with particular biological targets:
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Enzyme inhibitors based on molecular docking studies
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Receptor ligands with enhanced selectivity profiles
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Agrochemicals with improved efficacy against specific pathogens
Novel Applications
Exploration of applications beyond traditional medicinal and agricultural uses:
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Materials science applications exploiting fluorine-mediated interactions
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Catalytic applications in organic synthesis
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Analytical reagents for specific detection methods
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